Tryptophan butyl ester
Overview
Description
Tryptophan butyl ester is a derivative of the amino acid tryptophan, where the carboxyl group of tryptophan is esterified with butanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tryptophan butyl ester typically involves the esterification of tryptophan with butanol. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using similar catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Tryptophan butyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring of this compound can be oxidized to form various oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Tryptophan butyl alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Tryptophan butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the metabolism of tryptophan derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for neurotransmitters such as serotonin.
Industry: It is used in the production of flavor and fragrance compounds due to its indole structure.
Mechanism of Action
The mechanism of action of tryptophan butyl ester involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release tryptophan, which can then be metabolized to serotonin and other bioactive compounds. The indole ring of tryptophan interacts with various receptors and enzymes, influencing physiological processes such as mood regulation and immune response .
Comparison with Similar Compounds
Tryptophan methyl ester: Similar to tryptophan butyl ester but with a methyl group instead of a butyl group.
Tryptophan ethyl ester: Contains an ethyl group instead of a butyl group.
Tryptophan isopropyl ester: Contains an isopropyl group instead of a butyl group.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14/h4-7,10,13,17H,2-3,8-9,16H2,1H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWXYSUDFGURNJ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185266 | |
Record name | Tryptophan butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31338-08-6 | |
Record name | Tryptophan butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031338086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptophan butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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